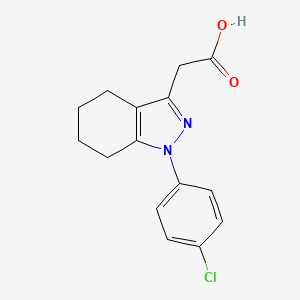
1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science
Méthodes De Préparation
The synthesis of 1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- can be achieved through several synthetic routes. The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a bioactive molecule with anti-inflammatory, antimicrobial, and anticancer properties. It is used in the development of new therapeutic agents and as a tool for studying biological processes.
Medicine: Due to its biological activities, it is investigated for its potential use in drug development.
Mécanisme D'action
The mechanism of action of 1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, resulting in anti-inflammatory activity . The compound’s structure allows it to bind to these targets effectively, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxylic acid: Similar in structure but lacks the p-chlorophenyl group, which may result in different biological activities.
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid: Another related compound with a similar core structure but different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of 1H-Indazole-3-acetic acid, 4,5,6,7-tetrahydro-1-(p-chlorophenyl)- lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
21484-55-9 |
|---|---|
Formule moléculaire |
C15H15ClN2O2 |
Poids moléculaire |
290.74 g/mol |
Nom IUPAC |
2-[1-(4-chlorophenyl)-4,5,6,7-tetrahydroindazol-3-yl]acetic acid |
InChI |
InChI=1S/C15H15ClN2O2/c16-10-5-7-11(8-6-10)18-14-4-2-1-3-12(14)13(17-18)9-15(19)20/h5-8H,1-4,9H2,(H,19,20) |
Clé InChI |
YVTNFQHZTOHJQS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


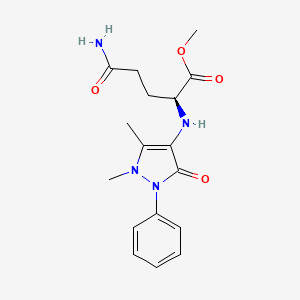
![4-[4-(2-Methylpropoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B14153247.png)
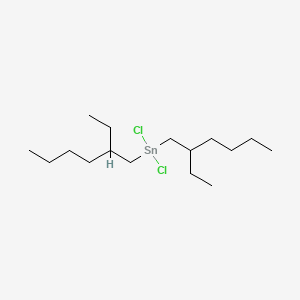
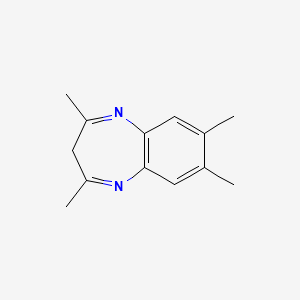
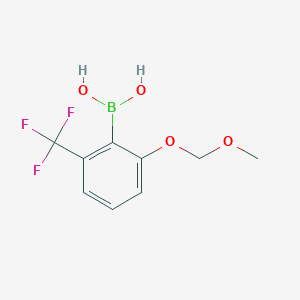
![1-[2-[2-Hydroxy-3-(2-methylpropoxy)propyl]hexanoylamino]-3-prop-2-enylthiourea](/img/structure/B14153258.png)
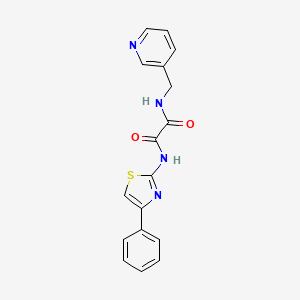
![N-[[4-(4-fluorophenyl)-5-[4-[oxo-(propan-2-ylamino)methyl]-2-thiazolyl]-2-oxazolyl]methyl]carbamic acid tert-butyl ester](/img/structure/B14153268.png)
![5-[(2,4-dichlorophenyl)methylsulfanyl]-11-methyl-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14153283.png)
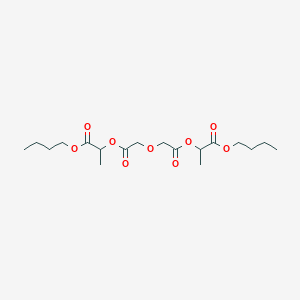

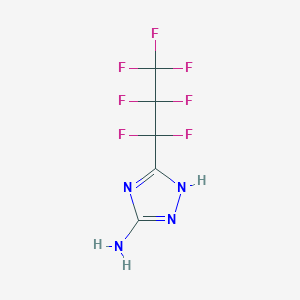
![4,4-dimethyl-12-phenyl-5-oxa-8-thia-10,12,14,15-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),10,13-tetraen-16-one](/img/structure/B14153304.png)
![N6-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-lysine methyl ester](/img/structure/B14153305.png)
